N-[(E)-N-(3-chlorophenyl)-N'-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrimidinyl group, and a dimethoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)formamide: A simpler compound with a similar chlorophenyl group.
N-(4-chlorophenyl)acetamide: Another related compound with a chlorophenyl group and an acetamide moiety.
Uniqueness
N-[(E)-N-(3-chlorophenyl)-N’-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
IUPAC Name |
N-[(E)-N-(3-chlorophenyl)-N'-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]carbamimidoyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O5/c1-31-12-16-10-19(29)26-21(25-16)28-22(24-15-6-4-5-14(23)9-15)27-20(30)13-7-17(32-2)11-18(8-13)33-3/h4-11H,12H2,1-3H3,(H3,24,25,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMVTHSXEHHQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(NC2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\NC2=CC(=CC=C2)Cl)/NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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